6-Azaspiro[2.5]octane

Catalog No.
S697807
CAS No.
872-64-0
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azaspiro[2.5]octane

CAS Number

872-64-0

Product Name

6-Azaspiro[2.5]octane

IUPAC Name

6-azaspiro[2.5]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2

InChI Key

GIBPTWPJEVCTGR-UHFFFAOYSA-N

SMILES

C1CC12CCNCC2

Canonical SMILES

C1CC12CCNCC2

Synthesis

6-Azaspiro[2.5]octane is a synthetic organic molecule. Its synthesis has been described in various scientific publications. For example, a publication in the Journal of Organic Chemistry details a method for its preparation using readily available starting materials. []

Potential as a Building Block for Drug Design

Research suggests that 6-azaspiro[2.5]octane has potential as a building block for the design of new drugs. Its unique structure allows it to be incorporated into various drug candidates, potentially influencing their properties and biological activity. Studies have explored its use in the development of drugs targeting various therapeutic areas, including:

  • Neurodegenerative diseases: A study published in the ACS Chemical Neuroscience journal investigated the use of 6-azaspiro[2.5]octane derivatives as potential modulators of the nicotinic acetylcholine receptor, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. []
  • Cancer: Research published in the European Journal of Medicinal Chemistry explored 6-azaspiro[2.5]octane-containing compounds as potential anti-cancer agents. The study indicated that these compounds exhibited cytotoxicity against various cancer cell lines. []

6-Azaspiro[2.5]octane is a bicyclic organic compound characterized by a spiro structure, which contains a nitrogen atom in its framework. The compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C7_7H13_{13}N, and it features a spirocyclic arrangement that contributes to its distinctive chemical reactivity and interactions with biological targets.

  • Acid-Base Reactions: The compound can act as a base, undergoing protonation to form its conjugate acid when exposed to strong acids .
  • Ring Opening: It can participate in ring-opening reactions under specific conditions, which can lead to the formation of various derivatives .
  • Substitution Reactions: The nitrogen atom in the structure can engage in nucleophilic substitution reactions, making it versatile for further chemical modifications .

Research indicates that 6-Azaspiro[2.5]octane and its derivatives exhibit significant biological activity:

  • Glucagon-Like Peptide-1 Receptor Agonists: Some derivatives have been identified as small molecule agonists of the glucagon-like peptide-1 receptor, which plays a crucial role in insulin release and glucose metabolism .
  • Muscarinic Acetylcholine Receptor Antagonists: Other variations of the compound have shown potency as selective antagonists for the M4 muscarinic acetylcholine receptor, indicating potential applications in treating neurological disorders .

The synthesis of 6-Azaspiro[2.5]octane can be achieved through several methods:

  • Cyclization Reactions: One common approach involves cyclization reactions starting from appropriate precursors such as 1,1-cyclopropanediacetonitrile, leading to the formation of the spirocyclic structure .
  • Chiral Variants: The synthesis of chiral 6-Azaspiro[2.5]octanes has been reported, enhancing their selectivity and potency for biological targets .
  • Functionalization: Post-synthesis modifications allow for the introduction of various functional groups to tailor the compound's properties for specific applications.

6-Azaspiro[2.5]octane has several promising applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for managing type 2 diabetes and obesity through their action on glucagon-like peptide-1 receptors.
  • Neurological Research: Compounds derived from 6-Azaspiro[2.5]octane are being investigated for their effects on cognitive functions due to their interaction with muscarinic receptors.

Studies on 6-Azaspiro[2.5]octane have focused on its interactions with various biological receptors:

  • GLP-1 Receptor Studies: Research has demonstrated that certain derivatives effectively activate the GLP-1 receptor, influencing insulin secretion and glucose homeostasis .
  • Muscarinic Receptor Interactions: The selectivity of some derivatives for the M4 muscarinic acetylcholine receptor suggests potential therapeutic benefits in treating conditions like Parkinson's disease and other cognitive disorders .

Several compounds exhibit structural similarities to 6-Azaspiro[2.5]octane, each possessing unique properties:

Compound NameStructural FeaturesBiological Activity
1-Azabicyclo[2.2.2]octaneSimilar bicyclic structureKnown for its activity on nicotinic receptors
8-Azabicyclo[3.2.1]octaneContains an additional nitrogen atomPotential use in pain management
Spirocyclic compoundsGeneral class with spiro arrangementsVaries widely; some are used in drug design

The uniqueness of 6-Azaspiro[2.5]octane lies in its specific receptor interactions and the ability to be fine-tuned through synthetic modifications, making it a valuable candidate in drug discovery efforts.

XLogP3

1.3

Wikipedia

6-Azaspiro[2.5]octane

Dates

Modify: 2023-08-15

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